Cas no 101198-08-7 (Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)-)

101198-08-7 structure
Product name:Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)-
Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)-
- N-butyl-N-[3-[4-(phenoxymethyl)phenyl]propyl]butan-1-amine
- AC1L1OHB
- BRN 3424517
- dibutyl-[3-(4-phenoxymethyl-phenyl)-propyl]-amine
- DIBUTYLAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)-
- LS-61704
- N-(3-(p-(Phenoxymethyl)phenyl)propyl)dibutylamine
- DTXSID10143770
- 101198-08-7
-
- Inchi: InChI=1S/C24H35NO/c1-3-5-18-25(19-6-4-2)20-10-11-22-14-16-23(17-15-22)21-26-24-12-8-7-9-13-24/h7-9,12-17H,3-6,10-11,18-21H2,1-2H3
- InChI Key: ONPKNKDRTMVSEY-UHFFFAOYSA-N
- SMILES: C(N(CCCC)CCCC1C=CC(COC2C=CC=CC=2)=CC=1)CCC
Computed Properties
- Exact Mass: 353.27205
- Monoisotopic Mass: 353.271865
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 13
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5
- XLogP3: 6.7
Experimental Properties
- Density: 0.974
- Boiling Point: 465.3°Cat760mmHg
- Flash Point: 135.5°C
- Refractive Index: 1.531
- PSA: 12.47
- LogP: 6.10040
Benzenepropanamine,N,N-dibutyl-4-(phenoxymethyl)- Related Literature
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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